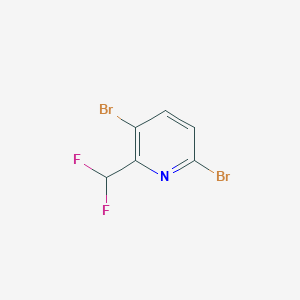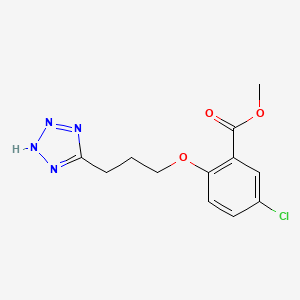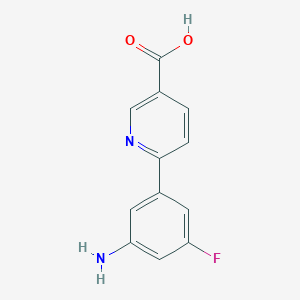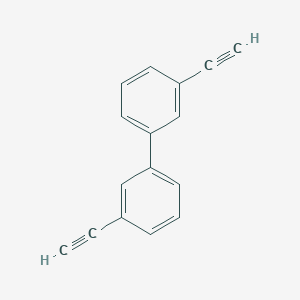
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring:
Attachment to Phenylmethanol: The thiadiazole derivative is then reacted with phenylmethanol under conditions that facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylmethanol group.
Substitution: The trifluoromethyl group and the thiadiazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
科学的研究の応用
Chemistry
In chemistry, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of similar compounds .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for pesticides or herbicides .
作用機序
The mechanism of action of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (2-(Trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C10H7F3N2O2S |
|---|---|
分子量 |
276.24 g/mol |
IUPAC名 |
[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]phenyl]methanol |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-4-2-1-3-6(7)5-16/h1-4,16H,5H2 |
InChIキー |
HFVUCYHAMVGNBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CO)OC2=NN=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)

![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)




![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)
![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)

![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
